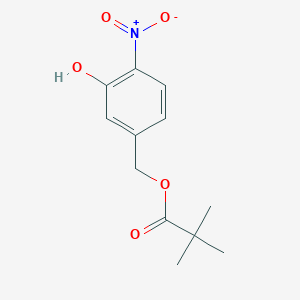

3-Hydroxy-4-nitrobenzyl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZICZUSDFRAIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728120 | |

| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929095-34-1 | |

| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 4 Nitrobenzyl Pivalate and Analogues

General Strategies for Nitrobenzyl Ester Synthesis

The creation of nitrobenzyl esters is a common procedure in organic synthesis. nih.govresearchgate.net These esters are frequently utilized as photolabile protecting groups, which can be removed by exposure to light. nih.govresearchgate.net The fundamental approach to synthesizing these esters is through the esterification of a nitrobenzyl alcohol with a carboxylic acid or its derivative.

A primary method is the direct esterification of a nitrobenzyl alcohol with a carboxylic acid, a reaction often facilitated by a coupling agent and a catalyst. This process is a type of dehydration reaction that forms an ester. Another widely used technique is the Fischer esterification, where a carboxylic acid is reacted with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

Alternatively, the reaction of a nitrobenzyl halide, such as p-nitrobenzyl chloride, with a carboxylate salt provides a direct route to the corresponding ester. orgsyn.org This nucleophilic substitution reaction is typically carried out in a suitable solvent. The choice of the cation for the carboxylate salt can influence the reaction rate and yield.

The Mitsunobu reaction offers another pathway, allowing for the conversion of a nitrobenzyl alcohol to an ester using a carboxylic acid, triphenylphosphine, and a dialkyl azodicarboxylate. This reaction is known for its mild conditions and stereospecificity.

Finally, enzymatic methods, employing lipases, present a greener alternative for the synthesis of nitrobenzyl esters. These biocatalytic approaches often proceed with high selectivity under mild conditions.

A summary of common reagents used in the synthesis of nitrobenzyl esters is provided in the interactive table below.

| Reagent Type | Specific Examples | Role in Synthesis |

| Acylating Agents | Pivaloyl chloride, Pivalic anhydride | Source of the pivaloyl group for esterification. |

| Alcohols | 4-Nitrobenzyl alcohol, 3-Hydroxy-4-nitrobenzyl alcohol | Provides the nitrobenzyl moiety. |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates the direct esterification between a carboxylic acid and an alcohol. |

| Catalysts | 4-Dimethylaminopyridine (DMAP), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Accelerates the rate of esterification. |

| Bases | Pyridine (B92270), Triethylamine (TEA) | Used to neutralize acidic byproducts, such as HCl, formed during the reaction. |

| Solvents | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Provides a medium for the reaction to occur. |

Targeted Synthesis Approaches for Hydroxy-Substituted Nitrobenzyl Pivalates

The synthesis of a hydroxy-substituted nitrobenzyl pivalate (B1233124), such as 3-hydroxy-4-nitrobenzyl pivalate, requires specific strategies to address the presence of the phenolic hydroxyl group, which can compete with the benzylic alcohol during esterification.

A common approach involves the use of a protecting group for the phenolic hydroxyl. The synthesis would commence with a suitably protected 3-hydroxy-4-nitrobenzyl alcohol. This protected intermediate can then be esterified with pivaloyl chloride or pivalic anhydride. wikipedia.org The use of a base like pyridine is common to neutralize the HCl generated when using pivaloyl chloride. wikipedia.org Following the successful esterification of the benzylic alcohol, the protecting group on the phenol (B47542) is removed in a subsequent deprotection step to yield the final product.

Direct selective esterification of the primary benzylic alcohol in the presence of the phenolic hydroxyl group can be challenging but may be achievable under carefully controlled reaction conditions. This could involve using a sterically hindered acylating agent or specific catalysts that favor reaction at the less hindered benzylic position.

An alternative synthetic design involves introducing the nitro group at a later stage. This would start with the esterification of 3-hydroxybenzyl alcohol with pivaloyl chloride to form 3-hydroxybenzyl pivalate. Subsequently, a nitration reaction would be performed to introduce the nitro group at the 4-position. The directing effects of the existing substituents on the aromatic ring would guide the incoming nitro group.

Derivatization Strategies of the Pivalate Moiety in Ester Synthesis

The pivalate group, with its bulky tert-butyl substituent, provides significant steric hindrance, which can influence the chemical and physical properties of the molecule. wikipedia.org Strategies for synthesizing analogues of this compound often involve the modification of this ester moiety. This is readily achieved by substituting pivalic acid or its derivatives with other carboxylic acids in the esterification step.

By employing a variety of carboxylic acids, a library of analogues with different ester groups can be generated. This allows for the systematic investigation of how changes in the steric and electronic nature of the ester affect the molecule's properties. For example, using less bulky acids like acetic or propionic acid, or aromatic acids like benzoic acid, can lead to analogues with different lipophilicity, solubility, and intermolecular interaction profiles. The general synthetic protocols for esterification remain applicable, although reaction conditions may need to be optimized for different carboxylic acids.

The following table showcases a selection of carboxylic acids that can be used to create analogues of this compound and the potential impact on the molecule's properties.

| Carboxylic Acid | Resulting Ester Group | Potential Influence on Properties |

| Acetic Acid | Acetate | Increased polarity and water solubility. |

| Benzoic Acid | Benzoate | Introduction of an additional aromatic ring, potentially influencing π-stacking interactions. |

| Cyclohexanecarboxylic Acid | Cyclohexanecarboxylate | Increased lipophilicity and steric bulk with a non-planar group. |

| Trifluoroacetic Acid | Trifluoroacetate | Strong electron-withdrawing effects, potentially altering the electronic properties of the nitroaromatic system. |

Synthetic Routes to Related Hydroxy-Nitro Aromatic Precursors

The successful synthesis of this compound is contingent on the availability of the key precursor, 3-hydroxy-4-nitrobenzyl alcohol. Several synthetic pathways can be employed to produce this intermediate.

One common method starts with the nitration of a commercially available starting material like 3-hydroxybenzaldehyde. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. nih.gov The hydroxyl and aldehyde groups on the ring will direct the incoming nitro group. The resulting 3-hydroxy-4-nitrobenzaldehyde (B145838) can then be selectively reduced to the corresponding benzyl (B1604629) alcohol. chemicalbook.com A mild reducing agent such as sodium borohydride (B1222165) is often used for this transformation, as it typically does not reduce the nitro group.

Another viable route begins with m-hydroxybenzoic acid. prepchem.com Nitration of m-hydroxybenzoic acid, followed by reduction of the carboxylic acid group, can also lead to 3-hydroxy-4-nitrobenzyl alcohol. The reduction of the carboxylic acid would require a more powerful reducing agent than that used for an aldehyde, such as lithium aluminum hydride or borane (B79455) complexes.

Alternatively, one could start from 4-hydroxy-3-nitrobenzyl alcohol, an isomer of the desired precursor. scbt.com While not a direct route, chemical transformations could potentially be devised to rearrange the functional groups or to serve as a starting point for the synthesis of related analogues.

The table below summarizes some of the key precursors and their potential synthetic origins.

| Precursor | Starting Material(s) | Key Reaction Steps |

| 3-Hydroxy-4-nitrobenzaldehyde | 3-Hydroxybenzaldehyde | Electrophilic Nitration |

| 3-Hydroxy-4-nitrobenzyl alcohol | 3-Hydroxy-4-nitrobenzaldehyde | Selective Aldehyde Reduction |

| 3-Hydroxy-4-nitrobenzoic acid | m-Hydroxybenzoic acid | Electrophilic Nitration prepchem.com |

| 3-Hydroxy-4-nitrobenzyl alcohol | 3-Hydroxy-4-nitrobenzoic acid | Carboxylic Acid Reduction |

Photochemical Activation and Release Mechanisms of Nitrobenzyl Pivalate Derivatives

Photolytic Pathways of o-Nitrobenzyl Esters

The photolytic cleavage of o-nitrobenzyl esters is a well-studied process that proceeds through a series of intricate steps initiated by the absorption of light. mdpi.com Upon irradiation, typically with UV light in the range of 300–365 nm, the o-nitrobenzyl ester chromophore becomes excited, triggering a cascade of intramolecular reactions that culminate in the release of the esterified carboxylic acid and the formation of an o-nitrosobenzaldehyde byproduct. mdpi.com

Role of Substituents on Photorelease Kinetics and Quantum Yields

The kinetics of photorelease and the quantum yield—a measure of the efficiency of the photochemical reaction—are highly dependent on the nature and position of substituents on the aromatic ring and at the benzylic position. For instance, the introduction of a methyl group at the benzylic position of a 2-nitrobenzyl ester can increase the quantum yield of photolysis approximately fivefold compared to the unsubstituted counterpart. nih.gov

The nature of the leaving group also plays a crucial role. Studies on o-nitroveratryl derivatives have shown that the quantum efficiency of leaving group release correlates with the stability of the o-nitrobenzyl-type radicals formed during the reaction. rsc.org Leaving groups that can stabilize these radical intermediates tend to be released more efficiently. rsc.org

Table 1: Illustrative Quantum Yields for the Photorelease of Various Leaving Groups from an o-Nitroveratryl Protecting Group

| Leaving Group | Quantum Yield (Φ) |

| Dodecylamine | 0.04 |

| Di-n-butylamine | 0.08 |

| Piperidine | 0.12 |

| Dodecanethiol | 0.16 |

| Phenylacetic acid | 0.22 |

| 4-Methylphenol | 0.25 |

| Dodecanol | 0.32 |

Wavelength Dependence in Photoactivation

The efficiency of photoactivation of nitrobenzyl derivatives is wavelength-dependent. While the parent o-nitrobenzyl system typically requires UV light around 365 nm for efficient photodeprotection, modifications to the chromophore can shift the absorption to longer, less damaging wavelengths. instras.com For some derivatives, the kinetic isotope effect, and by extension the quantum yield, has been shown to be wavelength-dependent, suggesting the involvement of higher excited states in the photochemical process. nih.gov The ability to tune the activation wavelength is critical for applications in biological systems where shorter wavelength UV light has limited tissue penetration and can cause cellular damage. harvard.edu

Solvent Effects on Photorelease Efficiency

The solvent environment can significantly influence the efficiency of the photorelease process. The photolysis of o-nitrobenzyl esters involves intermediates that can be stabilized or destabilized by the surrounding solvent molecules. For instance, the decay rates of the aci-nitro intermediate and subsequent species are dependent on pH and buffer concentrations in aqueous solutions. acs.org In general, polar solvents can facilitate the charge separation involved in the fragmentation pathway, potentially increasing the photorelease efficiency. However, specific solvent-solute interactions can also affect the reaction mechanism and the nature of the final photoproducts.

Byproduct Formation and Management in Photochemical Reactions

The primary byproduct of the photolysis of o-nitrobenzyl esters is the corresponding o-nitrosobenzaldehyde. mdpi.com This species can potentially undergo further photochemical or thermal reactions, such as dimerization to form azoxybenzene derivatives, which can complicate the reaction mixture and may be cytotoxic in biological applications. The formation of such byproducts is a critical consideration in the design of photolabile protecting groups, and strategies to minimize their formation or mitigate their effects are an active area of research. In some cases, minor byproducts such as the corresponding p-hydroxybenzyl alcohol can also be formed through decarbonylation of intermediates. nih.gov

Enzymatic and Chemical Cleavage Mechanisms of Pivalate Esters in Research Contexts

Esterase-Mediated Hydrolysis of Pivalate-Based Prodrugs

The use of ester prodrugs is a well-established strategy to enhance the bioavailability of therapeutic agents by masking polar functional groups, such as hydroxyls, thereby increasing lipophilicity and membrane permeability. nih.gov Pivalate (B1233124) esters, derived from pivalic acid, are particularly notable in this regard. nih.gov The hydrolysis of these esters is typically mediated by esterase enzymes, which are widely distributed in the body, particularly in the liver. nih.gov

The enzymatic reaction involves the nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester bond. nih.gov This leads to the cleavage of the ester and the release of the alcohol (the active drug) and pivalic acid. nih.govnih.gov While many esterases can hydrolyze various esters, the bulky tertiary butyl group of the pivaloyl moiety can influence the rate and specificity of the reaction. wikipedia.org Some esterases have been specifically identified for their ability to efficiently cleave pivalic acid-containing esters. For example, an extracellular esterase from the actinomycete Amycolatopsis orientalis has been shown to effectively hydrolyze pivalate esters of cephalosporins. nih.gov

The liberation of pivalic acid via this hydrolysis is a critical consideration. Pivalate can be activated to pivaloyl-CoA, which is then primarily eliminated through the formation and urinary excretion of pivaloylcarnitine. nih.gov This process can potentially deplete the body's carnitine stores, especially with long-term administration of high doses of pivalate-generating prodrugs. nih.gov

| Enzyme Class | Primary Location | Substrate Examples | Relevance to Pivalate Esters |

|---|---|---|---|

| Carboxylesterases | Liver, intestines, plasma | Enalapril, Oseltamivir (as ethyl esters) | Recognize and hydrolyze a broad range of esters, including sterically hindered ones like pivalates. nih.gov |

| Butyrylcholinesterase | Plasma, liver | Bambuterol, Heroin (diacetylmorphine) | Can hydrolyze various ester-based prodrugs found in circulation. nih.gov |

| Microbial Esterases | Gut microbiota, environmental microbes | Cephalosporin pivalate esters | Specific enzymes, like that from A. orientalis, show high efficiency for pivalate ester cleavage. nih.gov |

| Lipases | Pancreas, various tissues | Lipid-based drug conjugates | While primarily acting on triglycerides, some lipases can hydrolyze smaller ester prodrugs. nih.gov |

Chemical Reduction Strategies for Nitro Group Activation in Prodrug Systems

The nitroaromatic group is a key feature in many therapeutic agents and prodrugs, where its reduction is often a prerequisite for biological activity. nih.gov This process, known as nitroreduction, involves the sequential six-electron reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) functionalities. nih.gov This transformation can be exploited in prodrug design, where the electron-withdrawing nitro group stabilizes the molecule, and its reduction triggers the release of an active drug.

This activation strategy is particularly relevant for developing hypoxia-activated prodrugs, which target the low-oxygen environments characteristic of solid tumors. The enzymes responsible for this reduction, broadly termed nitroreductases, are often flavoenzymes that use cofactors like NADPH. nih.gov

In a laboratory or industrial setting, the reduction of aromatic nitro groups can be achieved through various chemical methods. wikipedia.org These strategies are vital for synthesizing the corresponding amines or for studying activation mechanisms.

Catalytic Hydrogenation : This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comchemistryviews.org It is highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, its drawback is the potential to reduce other sensitive functional groups on the molecule. commonorganicchemistry.comchemistryviews.org

Metal-Acid Systems : Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or ammonium (B1175870) chloride provide a milder alternative. wikipedia.orgcommonorganicchemistry.com These methods can offer greater selectivity, preserving other reducible groups.

Tin(II) Chloride (SnCl₂) : This is another mild and selective reagent used for the reduction of nitro groups to amines, often in the presence of other functionalities that would not survive harsher conditions. commonorganicchemistry.com

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ / Pd/C | H₂ (1 atm or higher), Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction. commonorganicchemistry.comchemistryviews.org | Can reduce other functional groups (alkenes, alkynes, C=O, benzyl (B1604629) ethers). commonorganicchemistry.com |

| Raney Nickel | H₂ atmosphere, solvent (e.g., EtOH) | Effective for nitro groups, less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com | Still a powerful reducing agent with broad reactivity. |

| Fe / Acid | Fe powder, acid (e.g., acetic acid, HCl) | Mild, selective, inexpensive. commonorganicchemistry.com | Requires acidic conditions, stoichiometric amounts of metal. |

| Zn / Acid | Zn dust, acid (e.g., acetic acid, NH₄Cl) | Mild, can be selective for nitro groups. wikipedia.orgcommonorganicchemistry.com | Can sometimes lead to hydroxylamine (B1172632) intermediates. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, solvent (e.g., EtOH, EtOAc) | Very mild and selective for nitro groups. commonorganicchemistry.com | Requires stoichiometric amounts, tin waste. |

pH-Dependent Hydrolysis in Photoactivatable Systems

The nitrobenzyl moiety is a cornerstone of photoremovable protecting groups, often called "caged" compounds. acs.orgpsu.edu These groups allow for the spatial and temporal control over the release of a bioactive molecule using light. nih.gov The general mechanism for 2-nitrobenzyl-based caging groups involves photo-excitation, which leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms an aci-nitro intermediate. psu.edunih.gov The subsequent rearrangement and hydrolysis of this intermediate release the protected molecule (the "cage" is removed) and a nitrosobenzaldehyde or related byproduct. nih.gov

The rate of the final release step, which involves the decay of the aci-nitro intermediate, can be significantly influenced by pH. psu.edunih.gov For many nitrobenzyl derivatives, the lifetime of this intermediate is pH-dependent, often decreasing as the pH changes. psu.edu For example, studies on related photoremovable protecting groups have shown that the rate of release can be accelerated under different pH conditions. nih.gov In some systems, the hydrolysis of intermediates is the rate-determining step at pH values below 8. acs.orgnih.gov

For p-hydroxyphenacyl groups, which share some mechanistic features, deprotonation at basic pH can dramatically accelerate the photorelease reaction by opening up a more direct singlet-state reaction pathway, bypassing the slower intersystem crossing required at neutral pH. rsc.org This pH dependence is a critical factor in designing experiments for biological systems, where precise control over release kinetics is essential. psu.edunih.gov

| Protecting Group System | Observation | Reference |

|---|---|---|

| Generic 2-Nitrobenzyl | The decay of the aci-nitro intermediate exhibits single exponential kinetics with a pH-dependent lifetime. | psu.edu |

| Substituted 2-Nitrobenzyl Ethers | Hydrolysis of the hemiacetal intermediate formed after photolysis can be rate-determining at pH values below 8. | acs.orgnih.gov |

| Ionizable Phosphate Esters (Benzoin-caged) | The efficiency of photorelease in aqueous solutions was found to be strongly dependent on pH. | psu.edu |

| p-Hydroxyphenacyl (pHP) | Deprotonation at basic pH accelerates the photochemical release from a nanosecond to a picosecond timescale. | rsc.org |

Applications in Advanced Chemical and Biomedical Research

Design and Development of Caged Compounds for Spatiotemporal Control

The ability to control the release of active molecules in a specific location and at a chosen time is paramount in biological research. The 3-hydroxy-4-nitrobenzyl group is a key player in the development of "caged compounds," which are biologically inert molecules that can be activated, typically by light, to release a bioactive substance.

The ortho-nitrobenzyl group is a widely utilized photoremovable protecting group (PPG) for creating caged compounds. Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the protected molecule. This process allows for the precise, spatiotemporal release of various bioactive molecules, including neurotransmitters, signaling molecules, and drugs. The 3-hydroxy-4-nitrobenzyl moiety, a derivative of the classic ortho-nitrobenzyl group, offers modified photochemical properties that can be advantageous in certain applications. The presence of the hydroxyl group can influence the absorption wavelength and quantum yield of the photolysis reaction.

| Feature | Description |

| Activation Stimulus | UV Light (typically ~350 nm) |

| Mechanism | Intramolecular photochemical rearrangement |

| Outcome | Cleavage and release of the protected bioactive molecule |

| Key Advantage | High degree of spatial and temporal control |

Nitroaromatic compounds, including derivatives of 4-nitrobenzyl, are extensively explored in the development of hypoxia-activated prodrugs. Hypoxia, a condition of low oxygen concentration, is a characteristic feature of the microenvironment of many solid tumors. Under hypoxic conditions, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group of the prodrug. This reduction initiates a cascade of reactions, leading to the release of a cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity. The 4-nitrobenzyl group has been a common choice for masking the activity of cytotoxic drugs, with its reduction under hypoxia triggering the release of the active therapeutic.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. The development of light-regulated PROTACs allows for enhanced control over this degradation process. Photocleavable linkers based on the ortho-nitrobenzyl scaffold have been incorporated into PROTAC design. Irradiation with light cleaves the linker, either activating or deactivating the PROTAC, thus providing a switch to control protein degradation in a spatiotemporal manner. This approach has been demonstrated with "caged" PROTACs that are inactive until exposed to light, which then releases the active PROTAC molecule to induce protein degradation.

Functional Materials and Polymer Science

The photochemical reactivity of the nitrobenzyl group extends beyond biological applications into the realm of materials science. Its ability to undergo light-induced cleavage makes it a valuable component in the fabrication of photo-responsive materials.

Ortho-nitrobenzyl esters have been utilized as cross-linkers in the formation of polymer networks. When these networks are exposed to UV irradiation, the cleavage of the nitrobenzyl ester cross-links leads to the degradation of the polymer network. This property is highly useful for creating materials that can be selectively degraded or altered upon light exposure. Such photo-responsive polymer networks have been investigated for applications in drug delivery, where the degradation of the polymer matrix can trigger the release of an encapsulated therapeutic, and in the development of photo-degradable coatings.

| Application | Mechanism | Potential Use |

| Drug Delivery | Light-induced degradation of polymer matrix | Controlled release of encapsulated therapeutics |

| Photo-degradable Coatings | UV-triggered breakdown of the coating material | Removable or patternable surface layers |

| Tissue Engineering | Photodegradable hydrogels for cell scaffolding | Dynamic control over the cellular microenvironment |

The light-induced cleavage of nitrobenzyl groups can be harnessed to alter the chemical and physical properties of a surface. By anchoring molecules to a substrate via a photolabile nitrobenzyl linker, subsequent irradiation can cleave these molecules, changing the surface chemistry. This technique is particularly effective for photopatterning, where specific areas of a surface are illuminated to create well-defined chemical patterns. A notable application of this is the control of surface wettability. For instance, a hydrophobic surface can be functionalized with hydrophilic molecules attached by a nitrobenzyl linker. Upon patterned irradiation, the hydrophilic molecules are cleaved off in the exposed regions, creating a pattern of alternating hydrophobic and hydrophilic areas.

DNA-Functionalized Architectures and Nanomaterials

The use of photolabile protecting groups, particularly those from the ortho-nitrobenzyl (ONB) family to which 3-Hydroxy-4-nitrobenzyl pivalate (B1233124) belongs, has revolutionized the construction and control of DNA-functionalized architectures and nanomaterials. acs.orgscispace.comnih.gov These ONB-caged nucleic acids serve as powerful tools in DNA nanotechnology, materials chemistry, and systems chemistry. nih.govresearchgate.netberkeley.edu

The fundamental principle involves attaching an ONB-based PPG to a strategic position on a DNA strand, effectively "caging" its activity. acs.org This can be achieved by modifying the nitrogenous bases to block the key hydrogen bonding sites, thereby preventing hybridization with a complementary strand. acs.org Upon irradiation with light of a specific wavelength, the protecting group is cleaved, uncaging the DNA and restoring its ability to form duplexes. acs.org This light-induced activation provides a high degree of spatiotemporal control over DNA hybridization events.

Detailed Research Findings:

Photocontrolled DNA Assembly: Researchers have demonstrated the ability to control the assembly and disassembly of DNA-based nanostructures using ONB-caged DNA. acs.org For instance, single-stranded DNA catalysts can be rendered inactive by caging them with nitrobenzyl moieties. Upon UV irradiation, the active catalyst is released, triggering a reaction cascade. acs.org

Light-Responsive Materials: ONB-protected nucleic acids are used to control the properties of materials. scispace.comnih.gov For example, ONB nucleic acid-functionalized liposomes can be induced to fuse upon photodeprotection, serving as a model for cell-cell fusion. scispace.comnih.govresearchgate.net This technology also extends to the light-stimulated fusion of drug-loaded liposomes with cells for therapeutic applications. scispace.comnih.govresearchgate.net

DNA Origami and Nanomachines: ONB-modified DNA origami frameworks can function as light-responsive mechanical devices or as containers for operating DNA machineries like the CRISPR-Cas9 system. scispace.comnih.gov This allows for the precise, light-triggered activation of these powerful tools.

Photolithographic Patterning: The photolithographic patterning of surfaces with ONB nucleic acid-modified interfaces enables the creation of surfaces with controlled stiffness, which can be used to guide the patterned growth of cells. scispace.comnih.govresearchgate.net

| Application Area | Key Feature | Example | Reference |

| DNA Nanotechnology | Spatiotemporal control of DNA hybridization | Light-activated DNAzymes and aptamers | acs.orgscispace.comnih.gov |

| Materials Science | Photo-triggered release and assembly | ONB-functionalized liposomes for controlled fusion | scispace.comnih.govresearchgate.net |

| Biomedical Engineering | Guided cell growth | Photolithographic patterning of cell culture surfaces | scispace.comnih.govresearchgate.net |

| Drug Delivery | Controlled release from nanocarriers | ONB-functionalized microcapsules for drug release | scispace.comnih.gov |

Chemical Biology Probes and Tools

Photoremovable protecting groups are invaluable tools in chemical biology for studying dynamic cellular processes. The ability to release bioactive molecules with high temporal and spatial resolution has provided unprecedented insights into enzyme catalysis and neurobiology.

Enzyme Catalysis Studies

The study of enzyme kinetics and mechanisms often requires the rapid initiation of a reaction. Photolabile protecting groups, particularly the p-hydroxyphenacyl (pHP) derivatives, have proven to be exceptionally well-suited for time-resolved biochemical investigations. nih.govnih.gov These "caged" substrates remain inert until a flash of light releases the active molecule, allowing researchers to observe the immediate effects on enzyme activity. nih.gov

Detailed Research Findings:

Time-Resolved Crystallography: Caged compounds enable time-resolved X-ray crystallography studies of enzymes. By releasing a substrate within the crystal, researchers can capture snapshots of the enzymatic reaction at various stages, providing detailed structural information about the catalytic mechanism.

Rapid Enzyme Inhibition and Activation: The fast release of inhibitors or activators from their caged forms allows for the study of rapid "on-off" kinetics of enzyme catalysis. nih.gov For example, the activity of protein tyrosine phosphatase SHP1(ΔSHP2) has been successfully restored in a controlled manner using a pHP-caged inhibitor. nih.gov

Investigating Active Sites: The protection and subsequent deprotection of key residues within an enzyme's active site, such as thiophosphorylated threonine in protein kinase A, have been achieved using pHP protecting groups. nih.gov This allows for detailed investigation into the role of specific amino acids in catalysis. pHP-caged ATP has also been instrumental in studying the kinetics of ATP-dependent enzymes. acs.org

| Enzyme System | Caged Molecule | Application | Reference |

| Protein Tyrosine Phosphatase SHP1(ΔSHP2) | pHP-caged inhibitor | Studying "on-off" inhibition kinetics | nih.gov |

| Protein Kinase A | pHP-protected thiophosphorylated threonine | Investigating the role of active site residues | nih.gov |

| ATP-dependent enzymes | pHP-caged ATP | Time-resolved studies of enzyme kinetics | acs.org |

Neurobiology Applications

In neurobiology, understanding the rapid signaling events at synapses and the complex downstream cellular responses requires tools that can mimic the speed and precision of neuronal communication. Photolabile protecting groups have become essential for releasing neurotransmitters and other signaling molecules in a controlled manner to study these processes. nih.gov

Detailed Research Findings:

Caged Neurotransmitters: The use of caged neurotransmitters, such as pHP-caged GABA and glutamate, allows for the precise delivery of these signaling molecules to specific neurons or even subcellular locations. nih.gov This has been crucial for mapping neural circuits and understanding synaptic transmission.

Studying Receptor Activation: The rapid photorelease of agonists or antagonists for neurotransmitter receptors enables the study of receptor kinetics and downstream signaling cascades with high temporal resolution. For instance, the activation of bradykinin (B550075) receptors on sensory neurons has been demonstrated through the flash photolysis of pHP-protected bradykinin. researchgate.net

Controlling Signaling Lipids: Nitrobenzyl-based fluorescent photocages have been developed to control the spatial and temporal release of signaling lipids within living cells, allowing for the imaging and quantification of these important molecules. nih.govrsc.org

| Application | Caged Molecule | Research Focus | Reference |

| Synaptic Transmission | pHP-caged GABA, pHP-caged Glutamate | Mapping neural circuits, studying receptor kinetics | nih.gov |

| Cell Signaling | pHP-caged Bradykinin | Investigating receptor activation and downstream pathways | researchgate.net |

| Lipid Signaling | Nitrobenzyl-caged signaling lipids | Spatial and temporal control of lipid signaling in cells | nih.govrsc.org |

Nitroxyl (HNO) Donors

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a promising therapeutic agent, particularly for cardiovascular diseases. nih.govfrontiersin.org The development of reliable HNO donors is crucial for studying its biological effects and for therapeutic applications. While a direct and extensively documented role for 3-Hydroxy-4-nitrobenzyl pivalate as an HNO donor is not prominent in the literature, the principles of photocaging are being applied to develop photoactivatable HNO donors.

Detailed Research Findings:

Mechanism of HNO Donors: Various classes of compounds have been developed to release HNO under physiological conditions. These include Angeli's salt, Piloty's acid derivatives, and acyloxy nitroso compounds. nih.gov The release mechanisms are diverse, often involving pH-dependent decomposition or enzymatic activation. nih.gov

Photoactivatable HNO Donors: Researchers are exploring the use of photolabile protecting groups to create HNO donors that can be activated by light. This approach offers the advantage of precise spatiotemporal control over HNO release, which is invaluable for studying its rapid biological reactions.

Therapeutic Potential: HNO exhibits distinct pharmacological properties from NO, including positive inotropic and lusitropic effects on the heart, making it a potential treatment for heart failure. nih.govfrontiersin.org The development of next-generation synthetic HNO donors has progressed to clinical trials.

| HNO Donor Class | Release Mechanism | Key Features | Reference |

| Angeli's Salt (Na₂N₂O₃) | pH-dependent decomposition | Most common HNO donor for research | nih.gov |

| Piloty's Acid Derivatives | pH-dependent decomposition | Stability at low pH | nih.gov |

| Acyloxy Nitroso Compounds | Ester cleavage | Tunable release rates by modifying the acyl group | nih.gov |

| Photoactivated Donors | Photolysis | Spatiotemporal control of HNO release |

Computational and Spectroscopic Studies on Nitrobenzyl Esters

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic characteristics of molecules like 3-Hydroxy-4-nitrobenzyl pivalate (B1233124). mdpi.comnih.gov By employing methods such as B3LYP with a 6-311G** basis set, researchers can calculate the optimized ground-state molecular structure, including bond lengths and angles. mdpi.com These theoretical calculations often show good agreement with experimental data, providing a reliable model of the molecule's geometry. mdpi.comnih.gov

DFT calculations are also instrumental in understanding the electronic behavior of the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the charge transfer characteristics within the molecule. esisresearch.orgresearchgate.net The energy gap between HOMO and LUMO is a key parameter that helps in determining the molecule's chemical reactivity and stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, help in identifying the electrophilic and nucleophilic sites, thus predicting the molecule's reactive behavior. researchgate.nethakon-art.com

Natural Bond Orbital (NBO) analysis is another significant aspect of DFT studies, which provides insights into hyperconjugative interactions and charge delocalization within the molecule. esisresearch.orgresearchgate.net These calculations help in understanding the stability arising from electron delocalization.

Table 1: Key Parameters from DFT Calculations

| Parameter | Description |

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions, contributing to molecular stability. esisresearch.org |

Kinetic Isotope Effect (KIE) Studies on Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a crucial experimental technique used to elucidate reaction mechanisms by determining the rate-limiting step. wikipedia.orglibretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. wikipedia.org The ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH) gives the KIE value. wikipedia.org

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. nih.gov For instance, a significant deuterium (B1214612) KIE (kH/kD) suggests that a C-H bond is being cleaved in the slowest step of the reaction. epfl.chprinceton.edu Conversely, the absence of a significant KIE often indicates that the bond to the isotopic atom is not involved in the rate-limiting step. epfl.ch

Secondary KIEs occur when the isotopic substitution is at a position remote from the reacting bond. princeton.edu These effects, though smaller, can provide valuable information about changes in hybridization or steric environment at the transition state. libretexts.orgprinceton.edu Various methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to measure KIEs with high precision. nih.gov

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to provide a comprehensive understanding of the structure and behavior of 3-Hydroxy-4-nitrobenzyl pivalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and the chemical environment of individual atoms. researchgate.net In mechanistic studies, NMR can be used to identify intermediates and products, thereby mapping the reaction pathway.

Furthermore, specialized NMR techniques can be used to measure KIEs, offering a powerful alternative to mass spectrometry. nih.gov By monitoring the reaction progress with isotopically labeled substrates, NMR can provide quantitative data on reaction rates and isotope effects.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of its structure. horiba.comkurouskilab.com These methods are highly sensitive to the functional groups present in the molecule. esisresearch.orgesisresearch.org

For nitrobenzyl esters, characteristic vibrational bands can be assigned to specific functional groups. For example, the stretching vibrations of the nitro (NO₂) group typically appear in the 1550–1300 cm⁻¹ region in the IR spectrum. esisresearch.org The carbonyl (C=O) stretching frequency of the pivalate ester group is also a prominent feature. DFT calculations are often used in conjunction with experimental spectra to make precise vibrational assignments. nih.govesisresearch.org The positions and intensities of these bands can provide information about bonding, conjugation, and intermolecular interactions. esisresearch.org

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1335-1370 |

| C-O (Ester) | Stretching | 1150-1250 |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Product Identification and Pathway Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules. nih.gov In the context of reaction mechanism studies, MS is invaluable for identifying the products and intermediates formed during a chemical transformation. By analyzing the mass-to-charge ratio of the ions produced, researchers can confirm the expected products and identify any unexpected byproducts, providing crucial evidence for a proposed reaction pathway. nih.gov When combined with isotopic labeling, MS can also be used to track the fate of specific atoms throughout a reaction, further clarifying the mechanism.

Analytical Methodologies for Detection and Quantification in Research Studies

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for the separation and analysis of "3-Hydroxy-4-nitrobenzyl pivalate" from complex mixtures. The choice of technique is dictated by the analyte's properties, the required sensitivity, and the nature of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the highly selective and sensitive determination of "3-Hydroxy-4-nitrobenzyl pivalate (B1233124)." Although specific LC-MS/MS methods for this exact compound are not widely published, methods for structurally similar compounds like 7α-hydroxy-4-cholesten-3-one can be adapted. nih.gov An isotope dilution LC-MS/MS method, for instance, would offer high accuracy and precision without the need for derivatization. nih.gov

For method development, a reversed-phase column, such as a C18, would likely be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Hydroxylated Aromatic Compounds

| Parameter | Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS/MS Transitions | Precursor ion → Product ion (To be determined for the specific compound) |

| Collision Energy | Optimized for fragmentation |

This table presents typical starting parameters for method development for a compound like this compound, based on methods for similar analytes.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the quantification of nitroaromatic compounds. The nitro group and the aromatic ring in "this compound" provide strong UV absorbance, making this method suitable for its detection. A method for determining p-nitrophenol (PNP) hydroxylation to 4-nitrocatechol (B145892) (4NC) can be adapted for this purpose. nih.gov

The separation would typically be achieved on a C18 column with a mobile phase consisting of acetonitrile and an acidic aqueous buffer. nih.gov The detection wavelength would be selected based on the UV spectrum of "this compound" to maximize sensitivity.

Table 2: Representative HPLC-UV Method Parameters for Nitroaromatic Compounds

| Parameter | Setting |

| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm (or optimal wavelength for the compound) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

This table illustrates a general HPLC-UV method that could be optimized for the analysis of this compound.

Method validation for such an approach would involve assessing linearity, precision, accuracy, and the limit of quantification (LOQ), which for similar compounds can be in the low micromolar range. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD) for Volatile Nitroaromatics

For the analysis of volatile nitroaromatic compounds, Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique. The electron-capturing nature of the nitro group makes GC-ECD particularly well-suited for detecting trace levels of such compounds. While "this compound" itself may have limited volatility, derivatization can be employed to make it amenable to GC analysis.

A typical GC-ECD method for nitroaromatics would utilize a capillary column with a mid-polarity stationary phase. The oven temperature program would be optimized to ensure good separation of the analyte from other components.

Table 3: General GC-ECD Conditions for the Analysis of Nitroaromatic Compounds

| Parameter | Setting |

| GC Column | Mid-polarity capillary column (e.g., TraceGOLD TG-1701MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. hold, ramp to final temp. (e.g., 60°C for 1 min, ramp at 10°C/min to 250°C) |

| Carrier Gas | Nitrogen or Argon/Methane |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

This table provides a starting point for developing a GC-ECD method for derivatized this compound, based on established methods for other nitroaromatics. thermofisher.com

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to remove interfering substances and concentrate the analyte to a detectable level. For "this compound," solid-phase extraction (SPE) is a highly effective technique. researchgate.netnih.govmdpi.comnih.gov

SPE cartridges with reversed-phase sorbents like C18 or polymeric sorbents are commonly used for extracting phenolic and nitroaromatic compounds from aqueous samples. nih.govnih.govselectscience.net The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile. This not only cleans up the sample but also provides significant enrichment. For solid samples, an initial solvent extraction may be necessary before proceeding to SPE. mdpi.com

Chemical Derivatization for Enhanced Detectability

Chemical derivatization can be employed to improve the chromatographic properties and enhance the detectability of "this compound," particularly for GC-based methods. The primary goals of derivatization are to increase volatility and thermal stability, and to introduce a group that is highly responsive to a specific detector. youtube.comlibretexts.org

For the phenolic hydroxyl group in "this compound," silylation is a common derivatization technique. youtube.comlibretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing peak tailing in GC analysis. youtube.com Another approach is acylation, which can also enhance volatility and stability. libretexts.org For enhancing detection with ECD, derivatizing agents containing electrophoric groups can be used. nih.gov

For LC-MS analysis, derivatization is less common but can be used to improve ionization efficiency. In some cases, reduction of the nitro group to an amine can enhance positive ion mode ESI response.

It is important to note that derivatization adds an extra step to the analytical procedure, and the reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte. nih.govresearchgate.net

Challenges and Future Research Directions

Improving Photorelease Efficiency and Wavelength Tunability for Biological Compatibility

A significant hurdle in the application of photolabile protecting groups like 3-hydroxy-4-nitrobenzyl pivalate (B1233124) is optimizing their photorelease efficiency. This entails maximizing the quantum yield of the uncaging reaction, which is the number of released molecules per photon absorbed. Low quantum yields necessitate high light intensities or prolonged exposure times, which can be detrimental to biological samples, causing phototoxicity and other adverse effects.

Furthermore, the absorption wavelength of many nitrobenzyl derivatives is in the ultraviolet (UV) range. UV light has limited tissue penetration and can be damaging to cells and tissues. A critical area of research is the chemical modification of the chromophore to shift the absorption maximum to longer, more biologically compatible wavelengths, such as the near-infrared (NIR) window (700-900 nm). This "wavelength tunability" would enable deeper tissue penetration and reduce phototoxicity, making these compounds more suitable for in vivo applications.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-4-nitrobenzyl pivalate, and how do directing groups influence regioselectivity in its formation?

Methodological Answer: The synthesis of aromatic pivalate esters like this compound can be achieved through Rh-catalyzed C-H activation strategies. Heteroatom-directed C-H functionalization is critical for regioselectivity. For example, the hydroxyl group in the precursor (3-hydroxy-4-nitrobenzyl alcohol) can act as a directing group, coordinating with Rh catalysts to facilitate pivaloylation at the desired position. Experimental design should include:

Q. How can HPLC conditions be optimized for accurate quantification of this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Key parameters to optimize include:

- Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase: Gradient elution with acetonitrile/water (55:45 v/v) containing 0.1% trifluoroacetic acid to enhance peak resolution .

- Flow rate: 1.0 mL/min.

- Validation: Perform linearity (5–200 µg/mL), precision (RSD < 2%), and recovery (>95%) tests. Adjust injection volume (10–20 µL) based on sample concentration.

Q. What spectroscopic techniques are most effective for characterizing the nitro and pivalate functional groups in this compound?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆) will show distinct signals: aromatic protons (δ 7.5–8.5 ppm), hydroxyl (δ 5.5–6.0 ppm, exchangeable), and pivalate methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms the carbonyl (δ 175–180 ppm) and quaternary pivalate carbon (δ 35–40 ppm) .

- Mass Spectrometry: ESI-MS in positive mode ([M+H]⁺) provides molecular weight validation. High-resolution MS (HRMS) resolves isotopic patterns for nitro groups .

Advanced Research Questions

Q. How does the pivalate group influence the electronic properties of nitroaromatic compounds in catalytic applications?

Methodological Answer: The pivalate’s electron-withdrawing effect stabilizes transition states in asymmetric catalysis. For example, in organocatalyzed reactions, the pivalate’s carbonyl oxygen interacts with Hantzsch ester NH groups, enhancing enantioselectivity (e.g., 68% ee achieved with pivalate derivatives). Experimental strategies include:

Q. What experimental models are suitable for assessing the pivalate moiety’s impact on carnitine metabolism?

Methodological Answer:

- In vivo models: Administer sodium pivalate (0.3% diet) to Sprague-Dawley rats for 4–8 weeks. Monitor urinary carnitine excretion via LC-MS/MS. Pivalate is metabolized to pivaloylcarnitine, depleting free carnitine in tissues .

- In vitro hepatocyte assays: Measure carnitine palmitoyltransferase (CPT) activity to evaluate mitochondrial toxicity.

Q. How should researchers address discrepancies in reported reaction yields for Rh-catalyzed pivaloylation under varying conditions?

Methodological Answer: Contradictions in yields often arise from catalyst loading, solvent polarity, or competing side reactions (e.g., ester hydrolysis). Mitigation strategies:

Q. Can pivalate esters enhance resolution in electron-beam lithography, and how should exposure doses be optimized?

Methodological Answer: Pivalate esters (e.g., Cr8F8 derivatives) increase secondary electron (SE) yield by 3.7× compared to methacrylates, improving lithography resolution. Optimization requires:

- Acceleration voltage: 100 keV balances SE generation and beam penetration.

- Exposure dose: Reduce dose by 23.6× compared to methacrylates to prevent overexposure .

- Developmental solubility testing: Use tetramethylammonium hydroxide (TMAH) to assess resist dissolution rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.